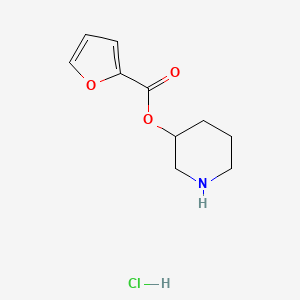![molecular formula C7H6ClN3 B1455523 4-クロロ-2-メチルピラゾロ[1,5-a]ピラジン CAS No. 1314928-61-4](/img/structure/B1455523.png)
4-クロロ-2-メチルピラゾロ[1,5-a]ピラジン
概要
説明
科学的研究の応用
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
作用機序
Target of Action
Related compounds such as imidazo[1,2-a]pyrazine-8-carboxylates and pyrazolo[1,5-a]pyrazine-4-carboxamides have been used as substrates for the preparation of compounds exhibiting properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins . These targets play crucial roles in various cellular processes, including cell growth, inflammation, extracellular matrix remodeling, and aging .
Mode of Action
It is synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure and converted via nitrile intermediates to the corresponding amidoximes and amidines . The interaction of these compounds with their targets could lead to changes in the activity of the targets, thereby influencing the cellular processes they regulate.
Biochemical Pathways
Related compounds have been shown to influence pathways associated with phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, and sirtuins . These pathways are involved in a variety of cellular processes, including cell growth, inflammation, extracellular matrix remodeling, and aging .
Result of Action
Related compounds have been shown to inhibit phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, and modulate sirtuins . These effects could influence a variety of cellular processes, including cell growth, inflammation, extracellular matrix remodeling, and aging .
生化学分析
Biochemical Properties
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell.
Cellular Effects
The effects of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, its interaction with kinases can lead to the inhibition of phosphorylation events, thereby modulating signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window of the compound.
Metabolic Pathways
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can affect the levels of certain metabolites by modulating the activity of enzymes involved in their synthesis or degradation . This interaction can lead to changes in metabolic flux, which can have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine is important for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure . This process can be carried out using carbon monoxide in the presence of a palladium catalyst such as Pd(dppb)Cl2 under high pressure (40 atm) and elevated temperatures (120°C) for 12 hours . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
Industrial production of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can have different functional groups depending on the reagents used .
類似化合物との比較
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have similar structures but different functional groups, leading to distinct properties and applications.
Imidazo[1,2-a]pyrazines: These compounds are also heterocyclic and have been studied for their biological activities.
The uniqueness of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine lies in its specific substitution pattern, which imparts unique chemical and biological properties .
特性
IUPAC Name |
4-chloro-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6-7(8)9-2-3-11(6)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZPFSXIZNPFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)
![Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1455444.png)

![3-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1455447.png)










